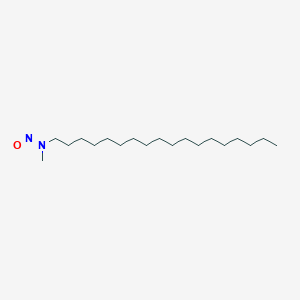

N-Nitroso-N-methyloctadecylamine

Übersicht

Beschreibung

N-Nitroso-N-methyloctadecylamine is a chemical compound with the molecular formula C19H40N2O . It is also known by other names such as 1-Octadecanamine, N-methyl-N-nitroso-, N-METHYL-N-NITROSO OCTADECYLAMINE, and METHYL (NITROSO)OCTADECYLAMINE .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . The conditions of gas chromatography and mass spectrometry were optimized .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CH3(CH2)17NHCH3 .Chemical Reactions Analysis

In organic chemistry, nitrosamines are organic compounds with a nitroso group (-N=O) bonded to an amine. Most nitrosamines are carcinogenic . The nitrosonium ion can also be attacked by an enolate nucleophile, similar to other reactions .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 424.4±14.0 °C at 760 mmHg, and a flash point of 210.5±20.1 °C . It has a molar refractivity of 97.6±0.5 cm3, and a molar volume of 349.5±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Water and Wastewater Treatment

N-nitrosodimethylamine (NDMA) and related compounds have been extensively studied for their role in water and wastewater treatment. NDMA, a potent carcinogen, can form during chloramination of water and wastewater treatment plant effluents. A procedure for quantifying NDMA precursors in these settings has been developed, providing a robust and reproducible measurement method over a wide range of conditions, crucial for ensuring safe water quality (Mitch, Gerecke, & Sedlak, 2003).

Environmental Impact Studies

Research has been conducted on the winter-time concentrations of particulate nitrosamines and nitramines, including NDMA, in the atmosphere in urban areas. This study helps in understanding the environmental impact and health risks associated with these compounds (Choi et al., 2020).

Carcinogenesis Research

NDMA and similar compounds are used as models for studying carcinogenesis, particularly in the urinary bladder. For instance, N-Nitroso-N-methyl-n-dodecylamine (NMDA) has been shown to be a powerful carcinogen in rodents, offering insights into the mechanisms of bladder cancer (Reznik-Schüller, 2004).

Water Purification Techniques

Alternative technologies for treating NDMA in water have been explored, such as the use of a fluidized bed reactor with specific bacteria to reduce NDMA concentrations in groundwater to safe levels (Webster, Condee, & Hatzinger, 2013).

Toxicological Research

Studies on the formation of DNA adducts due to exposure to NDMA are crucial in understanding its carcinogenic mechanism. A competitive enzyme-linked immunosorbent assay has been developed to detect 7-methylguanosine adduct in DNA exposed to NDMA, which is important for epidemiological assessments (Niot-Mansart, Muhamedi, & Arnould, 2005).

Gene Expression Studies

The impact of nitrosamines on gene expression in colon cancer cells has been investigated. Modifications in cell cycle regulation and apoptosis pathways, oxidative stress, and inflammation pathways have been observed, providing insights into how exposure to nitrosamines may influence the development of colon cancer (Hebels et al., 2009).

Environmental Degradation

Studies on the photolysis of alkyl nitrosamines like NDMA in surface water have helped in understanding their environmental degradation pathways. This research is critical for evaluating the natural attenuation and persistence of these compounds in the environment (Plumlee & Reinhard, 2007).

Wirkmechanismus

There is ample evidence from studies in experimental animals that N-nitroso compounds are carcinogenic because in the body they form potent electrophilic alkylating agents . These reactive intermediates are formed by spontaneous decomposition in the case of nitrosoureas and related compounds, or by metabolic activation in the case of N-nitrosamines .

Safety and Hazards

Zukünftige Richtungen

Research on Nitrosamines in cosmetics has recently caused great concern and the attention of regulatory agencies . These carcinogens are widely detectable in relatively low levels in food, water, cosmetics, and drugs . Therefore, it is of great research significance and application value to know the sources, influence factors, formation mechanisms, and detection methods of nitrosamines in cosmetics to effectively inhibit the formation of nitrosamines .

Eigenschaften

IUPAC Name |

N-methyl-N-octadecylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZIJWXTDWOIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219172 | |

| Record name | Methyloctadecylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69112-94-3 | |

| Record name | Methyloctadecylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069112943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyloctadecylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSO-N-METHYLOCTADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1GK12WE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

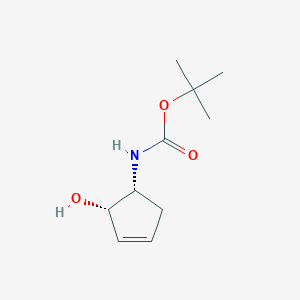

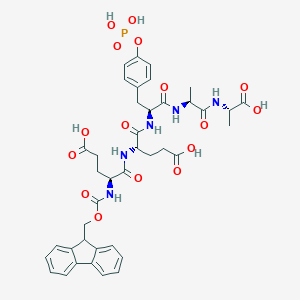

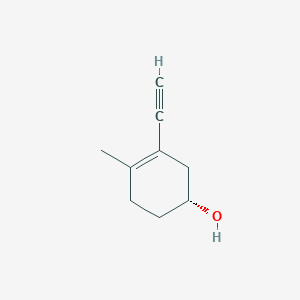

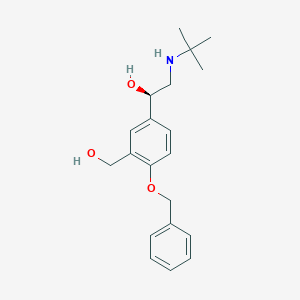

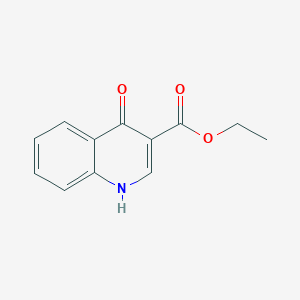

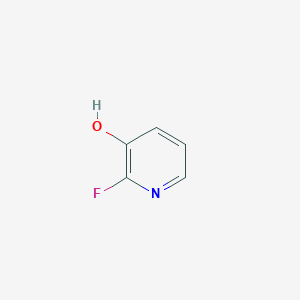

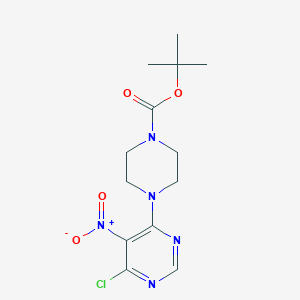

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)